2,2',4-Tribromodiphenyl ether
Overview
Description
2,2’,4-Tribromodiphenyl ether is a polybrominated diphenyl ether (PBDE) that is used as a flame retardant in plastics and textile materials . It has a molecular formula of C12H7Br3O and a molecular weight of 406.895 .
Synthesis Analysis
The synthesis of 2,2’,4-Tribromodiphenyl ether can be achieved from 4-Bromophenol and 1,3-Dibromobenzene . Another method involves the reaction of 1,3-dibromobenzene (2.34g, 0.01mol) and 4-bromophenol (3.44g, 0.02mol) stirred in a beaker. After stirring, 34g of montmorillonite is added and the reaction mix is heated for 30min under microwave at 170W .Molecular Structure Analysis
The molecular structure of 2,2’,4-Tribromodiphenyl ether consists of two phenyl rings connected by an ether bond. Each phenyl ring has bromine atoms at the 2, 4, and 4’ positions .Physical And Chemical Properties Analysis
2,2’,4-Tribromodiphenyl ether has a melting point of 63-66°C, a boiling point of 370°C, and a density of 1.950±0.06 g/cm3 . It is soluble in chloroform and slightly soluble in methanol .Scientific Research Applications
Application 1: Mechanochemical Debromination
- Scientific Field : Environmental Science and Pollution Research .
- Methods of Application or Experimental Procedures : A planetary ball milling simulation experiment was designed to study the mechanochemical debromination of 2,2’,4-Tribromodiphenyl ether. The characterization methods included gas chromatography-mass spectrometry (GC–MS), X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) with energy-dispersive X-ray analysis (EDX). The effects of various co-milling reagent types, co-milling reagent concentrations with raw material, time, and revolution speed on mechanochemical debromination efficiency have been thoroughly investigated .
Application 2: Biomonitoring
- Scientific Field : Public Health .
- Summary of the Application : 2,2’,4-Tribromodiphenyl ether is a type of Polybrominated Diphenyl Ethers (PBDEs), which are used as flame retardants in various products such as foam padding, textiles, or plastics. Biomonitoring studies have found these chemicals in human and animal tissues, indicating exposure and bioaccumulation .
- Methods of Application or Experimental Procedures : Biomonitoring involves the collection and analysis of biological samples, such as blood or adipose tissue, for the presence of certain chemicals. In this case, the samples would be analyzed for the presence of 2,2’,4-Tribromodiphenyl ether .
- Results or Outcomes : The presence of 2,2’,4-Tribromodiphenyl ether in biological samples indicates exposure to this chemical. The health effects of such exposure are still under investigation .
Application 3: Flame Retardant
- Scientific Field : Material Science .
- Summary of the Application : 2,2’,4-Tribromodiphenyl ether is used as a flame retardant in plastics and textile materials .
- Methods of Application or Experimental Procedures : The ether is added to the material during the manufacturing process to improve its fire resistance .
- Results or Outcomes : The addition of 2,2’,4-Tribromodiphenyl ether to materials improves their fire resistance, making them safer for use in various applications .
Application 4: Vapor Pressure Studies
- Scientific Field : Physical Chemistry .
- Summary of the Application : The vapor pressure of 2,2’,4-Tribromodiphenyl ether is studied to understand its physical properties and behavior in the environment .
- Methods of Application or Experimental Procedures : The vapor pressure is determined using various experimental methods, such as gas chromatography .
- Results or Outcomes : The results of these studies provide valuable data for predicting the environmental fate and transport of 2,2’,4-Tribromodiphenyl ether .
Application 5: Mortality Risk Studies
- Scientific Field : Epidemiology .
- Summary of the Application : Studies have been conducted to investigate the potential link between exposure to 2,2’,4-Tribromodiphenyl ether and mortality risk .
- Methods of Application or Experimental Procedures : These studies typically involve the collection and analysis of epidemiological data, including measures of PBDE exposure and health outcomes .
- Results or Outcomes : The results of these studies can help inform public health interventions and regulations related to PBDEs .
Safety And Hazards
2,2’,4-Tribromodiphenyl ether is classified as dangerous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life and has long-lasting effects .
Future Directions
Given the environmental and health hazards associated with 2,2’,4-Tribromodiphenyl ether, future research should focus on developing safer alternatives for use in industry. Additionally, more studies are needed to fully understand the mechanisms of toxicity and the environmental fate of this compound .
properties
IUPAC Name |
2,4-dibromo-1-(2-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFILXLBMWOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872703 | |
Record name | 2,2',4-Tribromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4-Tribromodiphenyl ether | |
CAS RN |
147217-75-2 | |
Record name | 2,2′,4-Tribromodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147217-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',4-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4-Tribromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dibromo-1-(2-bromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',4-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MID70C8XSX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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